molecular formula C17H18N2O5S B11672617 2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate

2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11672617
M. Wt: 362.4 g/mol
InChI Key: GCQUVXRNBJRTCB-ZDLGFXPLSA-N
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Description

2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate is an organic compound with a complex structure that includes methoxy groups, a thiophene ring, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate typically involves multiple steps. One common approach is the condensation reaction between 2,6-dimethoxy-4-formylphenyl acetate and thiophene-2-acetylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxy-4-methylphenol: A simpler compound with similar methoxy groups but lacking the thiophene and hydrazone moieties.

    4-allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the hydrazone linkage.

    2,6-dimethoxy-4-phenylacetate: Similar structure but with a phenyl group instead of the thiophene ring.

Uniqueness

2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate is unique due to its combination of methoxy groups, thiophene ring, and hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C17H18N2O5S/c1-11(20)24-17-14(22-2)7-12(8-15(17)23-3)10-18-19-16(21)9-13-5-4-6-25-13/h4-8,10H,9H2,1-3H3,(H,19,21)/b18-10-

InChI Key

GCQUVXRNBJRTCB-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N\NC(=O)CC2=CC=CS2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CC2=CC=CS2)OC

Origin of Product

United States

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